molecular formula C17H20Cl2N2O2 B4439342 N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine

N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine

Cat. No. B4439342
M. Wt: 355.3 g/mol
InChI Key: JHIOGXKEIISCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "compound X" in scientific literature. It is a selective agonist of the β3-adrenergic receptor and has been shown to have promising effects in the treatment of obesity, diabetes, and other metabolic disorders.

Mechanism of Action

N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine works by selectively activating the β3-adrenergic receptor. This receptor is involved in the regulation of glucose and lipid metabolism, as well as thermogenesis. Activation of this receptor leads to an increase in the breakdown of stored fat and an increase in energy expenditure, making it a potential treatment for obesity and other metabolic disorders.
Biochemical and Physiological Effects:
N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine has been shown to have several biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity, as well as increase the breakdown of stored fat. Additionally, it has been shown to increase energy expenditure and thermogenesis, leading to a decrease in body weight and an increase in metabolic rate.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine in lab experiments is its selectivity for the β3-adrenergic receptor. This allows for more targeted and specific experiments. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or enzymes.

Future Directions

There are several future directions for research on N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. Additionally, research could focus on the development of more selective and potent compounds that target the β3-adrenergic receptor. Finally, research could explore the potential of this compound in combination with other drugs or therapies for the treatment of obesity and other metabolic disorders.

Scientific Research Applications

N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine has been extensively studied for its potential therapeutic applications. It has been shown to have a significant effect on glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of diabetes and other metabolic disorders. Additionally, it has been shown to have a positive effect on lipid metabolism, making it a potential treatment for obesity.

properties

IUPAC Name

N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c1-3-22-16-6-4-5-7-17(16)23-9-8-21(2)12-13-14(18)10-20-11-15(13)19/h4-7,10-11H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIOGXKEIISCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN(C)CC2=C(C=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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